

Application Notes and Protocols: 2-Chloroadenosine in Epilepsy and Seizure Models

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Compound of Interest

Compound Name: 2-Chloroadenosine

Cat. No.: B1664061

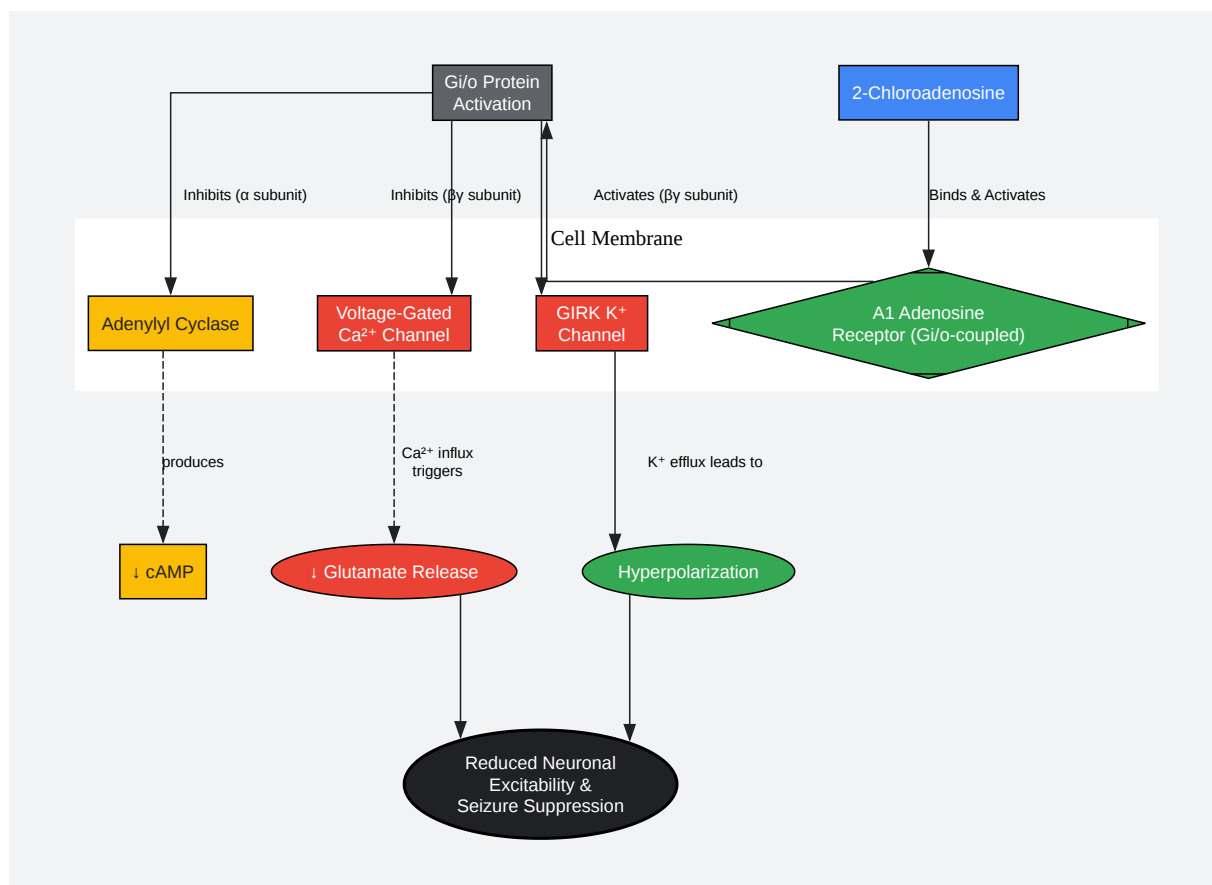
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Introduction: **2-Chloroadenosine** (2-CADO) is a stable analog of the endogenous neuromodulator adenosine. It acts as a potent agonist at adenosine receptors, with a preference for the A1 subtype.[1] Adenosine itself is considered an endogenous anticonvulsant, with its brain levels rising after seizures as a natural feedback mechanism to suppress excessive neuronal activity.[2][3] **2-Chloroadenosine**, by mimicking and enhancing this natural inhibitory system, has been extensively studied as a powerful anticonvulsant agent in a variety of preclinical epilepsy and seizure models.[4][5] Its primary mechanism involves the activation of A1 receptors, which leads to presynaptic inhibition of excitatory neurotransmitter release and postsynaptic hyperpolarization, thereby reducing neuronal excitability. These application notes provide a comprehensive overview of its use, including quantitative data, detailed experimental protocols, and visualizations of its mechanism and experimental application.

Signaling Pathway of 2-Chloroadenosine

The primary anticonvulsant effects of **2-Chloroadenosine** are mediated through the activation of the A1 adenosine receptor (A1R), a G-protein coupled receptor (GPCR). This activation initiates a signaling cascade that dampens neuronal excitability.





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